molecular formula C13H10BrNO3S B2976734 Methyl 2-(4-bromobenzamido)thiophene-3-carboxylate CAS No. 921140-49-0

Methyl 2-(4-bromobenzamido)thiophene-3-carboxylate

Cat. No. B2976734
CAS RN: 921140-49-0
M. Wt: 340.19
InChI Key: RDIQVYOBMFTWEF-UHFFFAOYSA-N
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Description

“Methyl 2-(4-bromobenzamido)thiophene-3-carboxylate” is a chemical compound with the molecular formula C13H10BrNO3S . It is a solid substance and has a molecular weight of 340.2 .


Synthesis Analysis

The synthesis of thiophene derivatives, such as “this compound”, has been a topic of interest for many scientists due to their potential as biologically active compounds . Various methods have been used for the synthesis of thiophene derivatives, including the Gewald reaction, Paal–Knorr synthesis, Fiesselmann synthesis, and Hinsberg synthesis . The Gewald reaction, for instance, is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, which produces aminothiophene derivatives .


Molecular Structure Analysis

The IUPAC name for this compound is methyl 3- [ (4-bromobenzoyl)amino]-2-thiophenecarboxylate . The InChI code for this compound is 1S/C13H10BrNO3S/c1-18-13(17)11-10(6-7-19-11)15-12(16)8-2-4-9(14)5-3-8/h2-7H,1H3, (H,15,16) .


Physical And Chemical Properties Analysis

“this compound” is a solid substance . It has a molecular weight of 340.2 .

Scientific Research Applications

  • Synthesis of New Heterocyclic Systems Methyl 2-(bromomethyl)thiophene-3-carboxylates, related to Methyl 2-(4-bromobenzamido)thiophene-3-carboxylate, are utilized in the synthesis of new heterocyclic systems such as benzo[4,5]furo[3,2-b]thieno[2,3-d]pyridin-4(5H)-ones. This process involves a reaction with substituted 2-hydroxybenzonitriles, leading to tandem cyclization reactions (Yagodkina-Yakovenko, Bol’but, & Vovk, 2018).

  • Pharmacologically Active Derivatives Similar compounds, such as Ethyl 5-amino-3-methylbenzo[b]thiophen-2-carboxylate, have been converted into various derivatives including bromo-derivatives. These derivatives are of interest in pharmacological studies due to their potential activity (Chapman, Clarke, Gore, & Sharma, 1971).

  • Genotoxic and Carcinogenic Potential Studies Derivatives of this compound, such as methyl 3‐amino‐4‐methylthiophene‐2‐carboxylate, have been assessed for genotoxic and carcinogenic potentials using in vitro and in silico methodologies. This is crucial for understanding the safety profile of these compounds in pharmaceutical applications (Lepailleur et al., 2014).

  • Conformational Study of Arylamides Furan- and thiophene-based arylamides, which are related to this compound, have been studied for their conformational preferences. This research is crucial for understanding their structural behavior and potential applications in foldamer synthesis (Galan et al., 2013).

  • Synthesis and Characterization of Novel Compounds Research has been conducted on synthesizing and characterizing novel compounds combining thiophene and other moieties, which can have significant applications in various fields such as materials science and pharmacology (Mabkhot et al., 2017).

Safety and Hazards

The compound is labeled with the GHS07 pictogram and has the signal word "Warning" . The hazard codes associated with this compound are H302, H312, and H332 . The precautionary statements include P264, P270, P280, P301 + P312 + P330, P302 + P352 + P312, P363, P402 + P404, and P501 .

properties

IUPAC Name

methyl 2-[(4-bromobenzoyl)amino]thiophene-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10BrNO3S/c1-18-13(17)10-6-7-19-12(10)15-11(16)8-2-4-9(14)5-3-8/h2-7H,1H3,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RDIQVYOBMFTWEF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(SC=C1)NC(=O)C2=CC=C(C=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10BrNO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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